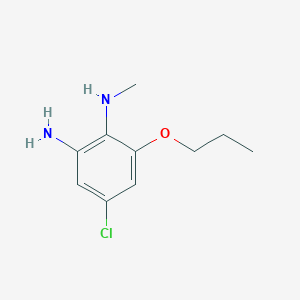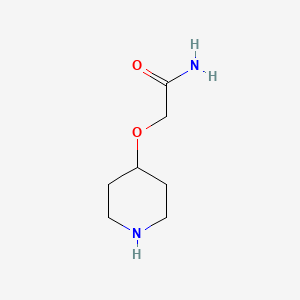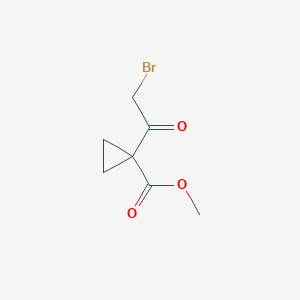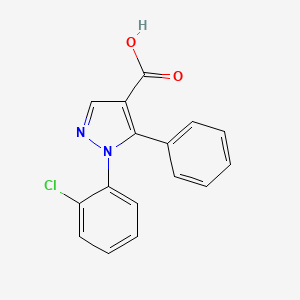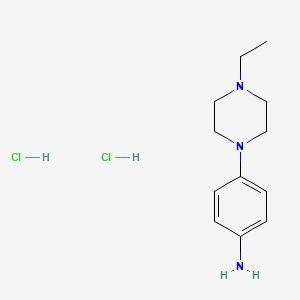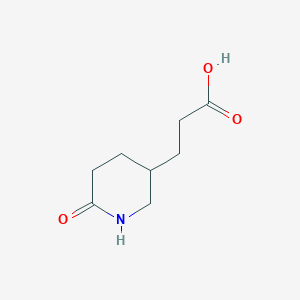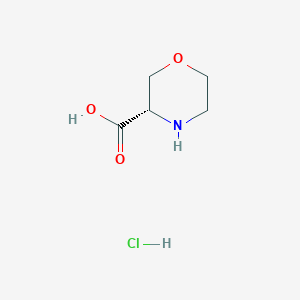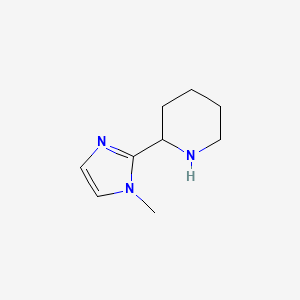![molecular formula C13H17N3O2 B1416769 2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole CAS No. 1044764-13-7](/img/structure/B1416769.png)
2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole
Descripción general
Descripción
Pyrrole is a nitrogen-containing heterocyclic compound that has been a versatile field of study due to its diverse biological and medicinal importance . Pyrrole and its analogs are found in many natural products and have been used to derive many medicinal drugs .
Synthesis Analysis
The synthesis of pyrrole and its analogs often involves the combination of different pharmacophores in a pyrrole ring system, leading to the formation of more active compounds .Molecular Structure Analysis
Pyrrole is a five-membered ring with four carbon atoms and one nitrogen atom . The presence of different substituents on the pyrrole ring can significantly alter its properties and biological activity .Chemical Reactions Analysis
Pyrrole and its analogs can undergo a variety of chemical reactions, including substitutions, additions, and cyclizations .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole and its analogs can vary widely depending on their structure. For example, the presence of different substituents on the pyrrole ring can significantly alter its properties and biological activity .Aplicaciones Científicas De Investigación
Electronically Intercommunicating Iron Centers in Pyrroles
Research on diferrocenyl and tetraferrocenyl pyrroles, closely related to the compound of interest, showcases the electronic and structural properties significant for understanding electron delocalization within similar molecules. These compounds demonstrate electrochemically reversible one-electron transfer processes, highlighting their potential in electrochemical applications and materials science (Hildebrandt, Schaarschmidt, & Lang, 2011).
Synthesis and Spectroscopic Properties of Pyrrole Derivatives
Electrochemical Properties of Pyrrole-based Polymers
The electrochemical polymerization of pyrrole derivatives, including those substituted with nitrophenyl groups, has been studied for their potential in creating new soluble conducting polymers. These materials exhibit promising electrochromic properties and high electronic band gaps, suggesting applications in electrochromic devices and potentially in organic electronics (Variş et al., 2006).
Catalytic Activity of Pyrrole-Diphosphine Ligands
Research on Ni(II) complexes supported by pyrrole-diphosphine ligands demonstrates their catalytic activity, particularly in Kumada coupling reactions. Such findings contribute to the broader field of catalysis and organic synthesis, presenting pyrrole derivatives as valuable ligands in the development of new catalytic systems (Venkanna, Tammineni, Arman, & Tonzetich, 2013).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been reported to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Based on the structural similarity to indole derivatives, it can be inferred that the compound might interact with its targets, leading to changes at the cellular level . The presence of a nitro group in the compound might also contribute to its mode of action .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been reported to affect various biological pathways . These compounds show various biologically vital properties and have attracted increasing attention in recent years .
Pharmacokinetics
The presence of a nitro group and the pyrrole ring in the compound might influence its pharmacokinetic properties .
Result of Action
Based on the structural similarity to indole derivatives, it can be inferred that the compound might have various biologically vital properties .
Action Environment
The presence of a nitro group in the compound might make it susceptible to changes in the environmental conditions .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The compound’s nitro group can undergo reduction reactions, leading to the formation of reactive intermediates that can interact with cellular biomolecules . These interactions can result in the modulation of enzyme activity and influence various metabolic pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, it has been shown to induce apoptosis by activating caspase pathways and increasing the production of reactive oxygen species (ROS) . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival . Additionally, it can alter gene expression by modulating transcription factors and epigenetic markers .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity or altering their substrate specificity . The compound’s nitro group can be reduced to form reactive intermediates that can covalently modify proteins and DNA, leading to changes in their function . These modifications can result in the activation or inhibition of signaling pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can degrade in the presence of light and heat . Long-term exposure to the compound can lead to the accumulation of its metabolites, which may have different biological activities . In vitro studies have shown that the compound’s effects on cellular function can vary depending on the duration of exposure and the concentration used .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can have therapeutic effects, such as reducing tumor growth and inflammation . At high doses, it can cause toxicity and adverse effects, such as liver and kidney damage . The compound’s therapeutic window is relatively narrow, and careful dose optimization is required to achieve the desired effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze the reduction of the nitro group and the oxidation of the pyrrole ring . The resulting metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to increase their solubility and facilitate excretion . These metabolic transformations can affect the compound’s biological activity and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be actively transported by specific transporters . The compound can also bind to plasma proteins, which can affect its distribution and bioavailability . Its localization within cells can influence its activity and interactions with cellular targets .
Subcellular Localization
The subcellular localization of this compound is crucial for its function. The compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its effects . Targeting signals and post-translational modifications can direct the compound to these compartments . Its localization can influence its interactions with enzymes and other biomolecules, affecting its overall biological activity .
Propiedades
IUPAC Name |
2-methyl-5-(4-nitrophenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-14-6-10-8-15(9-11(10)7-14)12-2-4-13(5-3-12)16(17)18/h2-5,10-11H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXHLQQRWAKCBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



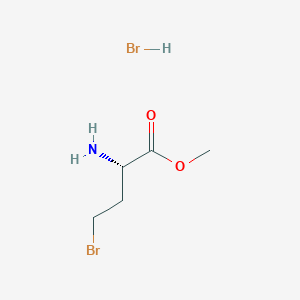
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide](/img/structure/B1416689.png)
